2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

概要

説明

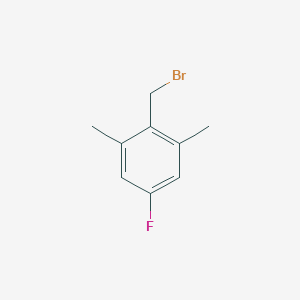

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, a fluorine atom at the fifth position, and two methyl groups at the first and third positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene typically involves the bromination of 5-fluoro-1,3-dimethylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.

化学反応の分析

Types of Reactions

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-5-fluoro-1,3-dimethylbenzene, 2-(Cyanomethyl)-5-fluoro-1,3-dimethylbenzene, or 2-(Aminomethyl)-5-fluoro-1,3-dimethylbenzene.

Oxidation: Formation of 2-(Bromomethyl)-5-fluoro-1,3-benzenedicarboxylic acid or 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzaldehyde.

Reduction: Formation of 5-fluoro-1,3,2-trimethylbenzene.

科学的研究の応用

Organic Synthesis

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene serves as a versatile building block in organic synthesis. It can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromine and fluorine substituents, facilitating the introduction of additional functional groups into complex organic molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It can be involved in the development of drugs targeting specific biological pathways or enhancing drug metabolism. For instance, its interaction with cytochrome P450 enzymes has implications for studying metabolic pathways and drug interactions, which are crucial for pharmaceutical research and development .

Biological Studies

In biological research, this compound is employed to investigate the effects of halogenated compounds on cellular processes. Its ability to form covalent bonds with cellular macromolecules makes it a useful tool for studying enzyme interactions and signaling pathways within cells .

Materials Science

The compound's unique chemical properties allow it to be used in the development of new materials, including polymers and coatings. Its reactivity can be harnessed to create materials with specific characteristics, such as enhanced thermal stability or improved mechanical properties.

Chemical Reactions

The primary reactions involving this compound include:

- Electrophilic Aromatic Substitution: The compound can act as a substrate for electrophiles due to its electron-withdrawing groups.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization of the benzene ring.

Reactivity Profile

The reactivity of this compound is influenced by its substituents:

- The fluorine atom is highly electronegative, making it a strong electron-withdrawing group that stabilizes positive charges during electrophilic attack.

- The bromine atom can facilitate nucleophilic substitution reactions due to its relatively weaker bond strength compared to fluorine.

Safety Considerations

Handling this compound requires caution due to its potential hazards:

- It is classified as harmful if swallowed (H302) and may cause severe skin burns and eye damage (H314) . Proper protective equipment should be used when working with this compound.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing novel anti-cancer agents, researchers utilized this compound as an intermediate. The compound was subjected to various transformations leading to the formation of biologically active derivatives that exhibited promising cytotoxicity against cancer cell lines.

Case Study 2: Biochemical Interactions

Another investigation explored the interaction of this compound with cytochrome P450 enzymes. The study demonstrated that this compound could inhibit specific isoforms of cytochrome P450, affecting the metabolism of co-administered drugs. This finding has significant implications for understanding drug-drug interactions in clinical settings.

作用機序

The mechanism of action of 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

類似化合物との比較

Similar Compounds

2-(Bromomethyl)-1,3-dimethylbenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

2-(Chloromethyl)-5-fluoro-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

2-(Bromomethyl)-5-methyl-1,3-dimethylbenzene: Lacks the fluorine atom, which may influence its chemical behavior and applications.

Uniqueness

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and potential applications. The combination of these substituents makes it a valuable compound in various fields of research and industry.

生物活性

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene is a halogenated aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10BrF

- Molecular Weight : 203.05 g/mol

- CAS Number : 14659-58-6

This compound features a benzene ring substituted with a bromomethyl group at the second position, a fluorine atom at the fifth position, and two methyl groups at the first and third positions. Its structure contributes to its reactivity and biological interactions.

Toxicity Profile

This compound exhibits notable toxicity. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . The compound's toxicity necessitates careful handling in laboratory settings.

Enzyme Inhibition

Research indicates that this compound acts as a CYP1A2 inhibitor , which may significantly impact drug metabolism in humans. CYP1A2 is an important enzyme involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the pharmacokinetics of co-administered drugs .

While specific mechanisms of action for this compound in biological systems are not extensively documented, its role as an enzyme inhibitor points to potential interactions with various metabolic pathways. The inhibition of CYP1A2 can lead to altered drug metabolism and increased toxicity of other compounds processed by this enzyme.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Starting Materials : Utilization of paraformaldehyde and HBr/AcOH for bromomethylation.

- Reaction Conditions : Optimal conditions are required to achieve high yields.

- Yield : Research indicates that yields can reach up to 85% under controlled conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | 0.95 | Different substitution pattern on the benzene ring |

| 1-Bromo-4,5-difluoro-2-methylbenzene | 0.88 | Contains two fluorine substituents |

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 0.88 | Additional bromomethyl group at a different position |

| 1-Bromo-3-fluoro-2-methylbenzene | 0.87 | Variation in the position of fluorine |

This table illustrates how variations in substitution patterns influence chemical reactivity and biological activity compared to this compound.

特性

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDMAKFLLWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627484 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200799-19-5 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。